molecular formula C10H14Cl2FN B1436408 (2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride CAS No. 91817-70-8

(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride

Cat. No.: B1436408
CAS No.: 91817-70-8
M. Wt: 238.13 g/mol
InChI Key: ILJLPKAFMYLYBA-UHFFFAOYSA-N
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Description

(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride: is a chemical compound with the molecular formula C10H13ClFN·HCl and a molecular weight of 238.13 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of large reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to obtain reduced derivatives.

  • Substitution: Substitution reactions are common, where different functional groups can replace the chlorine or fluorine atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols or ketones.

  • Reduction: Formation of corresponding amines or amides.

  • Substitution: Formation of various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride: has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Employed in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

  • Industry: Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Molecular Targets and Pathways:

  • Enzyme inhibition or activation: The compound may bind to enzyme active sites, altering their activity.

  • Signal transduction pathways: It may modulate signaling pathways involved in cellular responses.

Comparison with Similar Compounds

(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other fluorinated benzyl amines, chloroethylamines, and related derivatives.

  • Uniqueness: The presence of both fluorine and chlorine atoms in its structure provides unique chemical properties and reactivity compared to compounds with only one of these elements.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

2-chloro-N-[(4-fluorophenyl)methyl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN.ClH/c1-13(7-6-11)8-9-2-4-10(12)5-3-9;/h2-5H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJLPKAFMYLYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)CC1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91817-70-8
Record name Benzenemethanamine, N-(2-chloroethyl)-4-fluoro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91817-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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